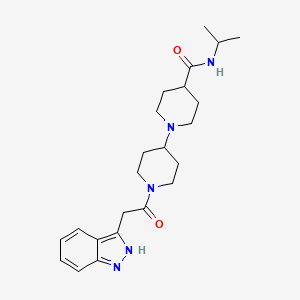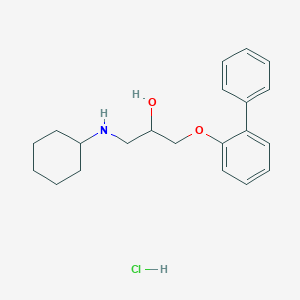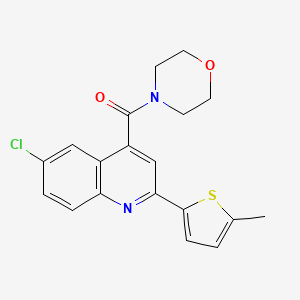![molecular formula C15H18N4O2 B6126864 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6126864.png)
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide, also known as PHQMP, is a chemical compound that has been widely studied in the field of neuroscience. PHQMP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory processes. The purpose of
作用機序
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide is a selective antagonist of the NMDA receptor, which means that it blocks the activity of this receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By blocking the NMDA receptor, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide can disrupt this process and affect learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide are complex and depend on the specific experimental conditions. In general, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been shown to block the activity of the NMDA receptor and reduce the levels of glutamate, which is the primary neurotransmitter that activates this receptor. This can lead to a variety of physiological effects, including changes in synaptic plasticity, neuronal excitability, and synaptic transmission.
実験室実験の利点と制限
One of the main advantages of 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of this receptor on neuronal function. In addition, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide is relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to using 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide in lab experiments. For example, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has a relatively short half-life, which means that it may not be effective for long-term studies. In addition, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor, either as agonists or antagonists, for the treatment of neurological and psychiatric disorders. Finally, there is also interest in studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes, and how this knowledge can be used to develop new treatments for cognitive disorders.
合成法
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-(2-oxo-2-phenylethyl)benzonitrile. This intermediate is then reacted with 4-chloromethylquinazoline to form 1-[(4-chloromethyl-2-quinazolinyl)methyl]-2-(2-oxo-2-phenylethyl)benzonitrile. Finally, this compound is hydrolyzed to form 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide.
科学的研究の応用
1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been used extensively in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. For example, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been used to study the role of the NMDA receptor in depression, schizophrenia, and Alzheimer's disease. In addition, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide has been used to study the effects of NMDA receptor antagonists on learning and memory processes.
特性
IUPAC Name |
1-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-14(20)10-5-7-19(8-6-10)9-13-17-12-4-2-1-3-11(12)15(21)18-13/h1-4,10H,5-9H2,(H2,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZIFAVTFJBJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)


![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)


![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
![2-butyl-5-(3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6126890.png)